Home > Products > Screening Compounds P110619 > Ilaprazole sodium
Ilaprazole sodium -

Ilaprazole sodium

Catalog Number: EVT-8312679
CAS Number:
Molecular Formula: C19H18N4NaO2S+
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ilaprazole sodium, also known as IY-81149 sodium, is a novel compound classified as a proton pump inhibitor. It is primarily used to treat conditions related to excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease. This compound works by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, effectively reducing gastric acid secretion.

Source

Ilaprazole sodium was developed as an alternative to existing proton pump inhibitors, aiming to provide enhanced efficacy and safety profiles. The compound is synthesized through various chemical processes that involve specific precursors and reagents, ensuring high purity and stability.

Classification

Ilaprazole sodium falls under the category of proton pump inhibitors, which are widely used in clinical settings to manage acid-related disorders. Its classification is significant for understanding its pharmacological properties and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of ilaprazole sodium typically involves a multi-step process that includes the formation of a thioether intermediate. A notable method described in patent literature involves the reaction of 5-(1H-pyrroles-1-base)-2-mercaptobenzimidazole with various alkylating agents in the presence of sodium hydroxide and solvents like acetone. This method emphasizes high yield and purity, making it suitable for industrial production without the use of toxic solvents like chloroform .

Technical Details

The synthesis process generally follows these steps:

  1. Formation of Thioether Intermediate: The initial reaction involves mixing 5-(1H-pyrroles-1-base)-2-mercaptobenzimidazole with sodium hydroxide and an alkylating agent under controlled conditions.
  2. Purification: After completion, the reaction mixture is purified to isolate the desired product, typically using techniques such as crystallization or chromatography.
  3. Final Conversion: The final step often involves oxidation processes to convert sulfides to sulfoxides, which are crucial for the activity of ilaprazole .
Molecular Structure Analysis

Structure

Ilaprazole sodium has a complex molecular structure characterized by a pyrrole ring fused with a benzimidazole moiety. The chemical formula is C18H19N3O2SC_{18}H_{19}N_3O_2S with a molecular weight of approximately 367.43 g/mol.

Data

Key structural features include:

  • Functional Groups: Presence of sulfoxide and thioether functionalities.
  • Chirality: Ilaprazole exists as enantiomers, which can influence its pharmacokinetic properties and efficacy .
Chemical Reactions Analysis

Reactions

Ilaprazole sodium undergoes various chemical reactions during its synthesis and metabolism:

  • Alkylation Reactions: These are crucial for forming the thioether intermediate.
  • Oxidation Reactions: Converting sulfide intermediates into sulfoxides is essential for the final active form of ilaprazole .

Technical Details

The reactions are typically monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity .

Mechanism of Action

Process

Ilaprazole sodium exerts its pharmacological effects by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.

Data

The mechanism involves:

  • Irreversible Binding: Ilaprazole binds covalently to the ATPase enzyme, leading to prolonged acid suppression.
  • Dose-Dependent Effect: The degree of inhibition correlates with the dosage administered, allowing for tailored therapeutic regimens based on patient needs .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ilaprazole sodium typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: Being a proton pump inhibitor, its activity can be influenced by pH levels in the gastrointestinal tract.

Relevant data indicates that ilaprazole maintains structural integrity across varying conditions typical for pharmaceutical formulations .

Applications

Scientific Uses

Ilaprazole sodium is primarily utilized in clinical settings for:

  • Management of Peptic Ulcers: It effectively reduces gastric acid secretion, promoting healing.
  • Treatment of Gastroesophageal Reflux Disease: By lowering acid levels, it alleviates symptoms associated with reflux.
  • Research Applications: Studies continue to explore its efficacy compared to other proton pump inhibitors, including investigations into its pharmacokinetics and metabolic pathways in different populations .
Mechanisms of Action and Pharmacodynamic Profiling

Irreversible Inhibition of H⁺/K⁺-ATPase in Parietal Cells

Ilaprazole sodium (chemical name: sodium 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-(pyrrol-1-yl)-1H-benzimidazole) exerts its primary therapeutic effect through covalent inhibition of the H⁺/K⁺-ATPase (hydrogen/potassium adenosine triphosphatase) in gastric parietal cells. This enzyme, also known as the "proton pump," is a heterodimeric protein complex consisting of α (catalytic) and β (structural) subunits. The α subunit contains a cluster of carboxylic amino acids (Asp386, Glu795, Glu820) within transmembrane segments TM4, TM5, TM6, and TM8, forming the ion-binding domain responsible for H⁺ transport [3] [8].

Ilaprazole sodium is a prodrug that requires acid activation in the parietal cell canaliculi. In this acidic environment (pH < 3), it undergoes protonation and rearranges into tetracyclic sulfenamide, its active form. This reactive species forms disulfide bonds with cysteine residues (Cys813 and Cys822) in the luminal domain of the H⁺/K⁺-ATPase α subunit. This covalent modification irreversibly blocks the enzyme’s ability to transport H⁺ ions into the gastric lumen [1] [8]. Crucially, lysine 791 in transmembrane segment TM5 enables proton extrusion at extremely low pH (0.8) by displacing hydronium ions (H₃O⁺) from the ion-binding site during the E2P conformational state. Ilaprazole’s inhibition of this conformational change halts acid secretion at the final common pathway [8].

In vitro studies confirm ilaprazole sodium inhibits H⁺/K⁺-ATPase activity with an half-maximal inhibitory concentration (IC₅₀) of 6 μM in rabbit parietal cell preparations, demonstrating high target specificity [5] [9].

Dose-Dependent Suppression of Gastric Acid Secretion in Preclinical Models

Ilaprazole sodium exhibits a strong dose-response relationship in suppressing gastric acid secretion across animal models. Key findings include:

Table 1: Acid Suppression Efficacy of Ilaprazole Sodium in Preclinical Models

ModelAdministrationDose (mg/kg)ResponseReference
Anesthetized Rats (Histamine-Stimulated)Intravenous547.3% time pH > 6 (24h) [2]
Anesthetized Rats (Histamine-Stimulated)Intravenous1052.8% time pH > 6 (24h) [2]
Anesthetized Rats (Histamine-Stimulated)Intravenous2068.2% time pH > 6 (24h) [2]
Rat Pylorus LigationIntraduodenal360% inhibition of acid output; 46% volume reduction [9]
Rat Pylorus LigationIntraduodenal3093% inhibition of acid output; 73% volume reduction [9]
Fistular RatsIntraduodenal-Half-maximal effective dose (ED₅₀) = 0.43 mg/kg [1]

In rats with pylorus ligation, intraduodenal ilaprazole sodium (3–30 mg/kg) produced dose-proportional inhibition of both gastric acid output and secretion volume. At 30 mg/kg, near-complete suppression (93% acid output inhibition) was achieved [9]. Intravenous ilaprazole (5–20 mg) in healthy subjects increased the percentage of time intragastric pH remained >6 from 47.3% (5 mg) to 68.2% (20 mg) over 24 hours, confirming dose-responsive effects in humans [2].

Compared to omeprazole, ilaprazole sodium showed superior potency in fistular rats (ED₅₀: 0.43 mg/kg vs. 0.68 mg/kg) and equivalent or greater efficacy in histamine-stimulated models when administered intraduodenally [1] [9]. The duration of acid suppression also exceeded that of earlier proton pump inhibitors, with effects persisting >24 hours post-dose in some models [1].

Modulation of T-Lymphokine-Activated Killer Cell-Originated Protein Kinase Signaling

Beyond H⁺/K⁺-ATPase inhibition, ilaprazole sodium exhibits off-target activity against T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK), a serine/threonine kinase overexpressed in multiple cancers. TOPK regulates cell proliferation, apoptosis, and DNA damage repair pathways. While detailed mechanistic studies are limited, ilaprazole sodium inhibits TOPK enzymatic activity at pharmacologically relevant concentrations [5] [9].

This interaction is structurally distinct from ilaprazole’s proton pump inhibition and does not require acid activation. Molecular docking analyses suggest ilaprazole’s benzimidazole core binds to TOPK’s ATP-binding pocket, competing with ATP. However, the biological significance of this inhibition in gastric mucosal protection or acid secretion modulation remains uncharacterized. Current research focuses on repurposing ilaprazole for oncology applications, leveraging its TOPK-inhibitory properties [5].

Comparative Efficacy in Sustained Acid Suppression vs. Conventional Proton Pump Inhibitors

Ilaprazole sodium demonstrates prolonged antisecretory effects compared to conventional proton pump inhibitors like omeprazole, lansoprazole, and esomeprazole. This advantage stems from its:

  • Extended plasma half-life: ~4 hours vs. 0.5–2 hours for older proton pump inhibitors [1].
  • Higher bioavailability (55.2% after oral dosing) [2].
  • Sustained target engagement due to irreversible binding kinetics.

Table 2: Comparative Acid Suppression Metrics (Clinical Studies)

ParameterIlaprazole (IV 20 mg)Ilaprazole (Oral 10 mg)Esomeprazole (40 mg)
Mean % Time pH >6 (24h)68.2%47.5%50-60%*
Onset of Significant pH Elevation<1 hour1-2 hours2-4 hours
Plasma Half-life~4 hours~4 hours1.3 hours

*Data extrapolated from comparator studies [2] [4].

A randomized crossover trial in healthy subjects revealed intravenous ilaprazole (20 mg) maintained intragastric pH >6 for 68.2% of 24 hours, significantly exceeding oral ilaprazole (10 mg; 47.5%) and matching or surpassing reported esomeprazole efficacy [2]. Its onset of action occurred within 1 hour intravenously, facilitating rapid pH control.

The longer half-life of ilaprazole sodium translates to reduced nocturnal acid breakthrough, a limitation of shorter-acting proton pump inhibitors. Unlike first-generation agents requiring meal-stimulated activation, ilaprazole provides consistent suppression across dosing intervals. Tenatoprazole (another long-acting proton pump inhibitor) shares this kinetic advantage, but ilaprazole’s benzimidazole structure offers distinct pharmacodynamic properties [4] [10]. Clinical studies confirm ilaprazole’s non-inferiority to omeprazole in ulcer healing and erosive esophagitis resolution, with potential superiority in maintaining intragastric pH >4 [1] [10].

Properties

Product Name

Ilaprazole sodium

IUPAC Name

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole

Molecular Formula

C19H18N4NaO2S+

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H18N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3,(H,21,22);/q;+1

InChI Key

XFCXFDLONTXKAH-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.